molecular formula C15H11NO B11750447 1-(Acridin-9-yl)ethan-1-one

1-(Acridin-9-yl)ethan-1-one

Cat. No.: B11750447
M. Wt: 221.25 g/mol
InChI Key: DWQJITQAAAQGGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Acridin-9-yl)ethan-1-one typically involves the reaction of acridine with ethanoyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where acridine reacts with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods for acridine derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their transformation into the desired acridine derivative. These methods may utilize various catalysts and solvents to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-(Acridin-9-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridin-9-yl acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield acridin-9-yl ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(Acridin-9-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators.

    Medicine: The compound has shown promise in the development of anticancer agents.

    Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 1-(Acridin-9-yl)ethan-1-one primarily involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

1-(Acridin-9-yl)ethan-1-one can be compared to other acridine derivatives such as:

    Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent.

    Quinacrine: Quinacrine is another acridine derivative with antimalarial and anticancer properties.

    Acridine Orange: This compound is used as a fluorescent dye for staining nucleic acids.

The uniqueness of this compound lies in its specific structural features and reactivity, which allow for diverse applications in different fields.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-acridin-9-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)15-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-9H,1H3

InChI Key

DWQJITQAAAQGGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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